molecular formula C16H12N4O2S B11038160 3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide

3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11038160
M. Wt: 324.4 g/mol
InChI Key: IAHKKYBJRJRMFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The compound’s ability to undergo nucleophilic substitution reactions also allows it to interact with various biomolecules, further contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N4O2S/c21-14(11-5-2-1-3-6-11)18-13-8-4-7-12(9-13)15(22)19-16-20-17-10-23-16/h1-10H,(H,18,21)(H,19,20,22)

InChI Key

IAHKKYBJRJRMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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